molecular formula C11H11ClN2S B2402081 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine CAS No. 641993-24-0

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine

Cat. No.: B2402081
CAS No.: 641993-24-0
M. Wt: 238.73
InChI Key: BWKAGQFZLFDPOW-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine is a chemical compound with the molecular formula C11H11ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.

Scientific Research Applications

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: This compound is structurally similar but lacks the thiazole ring.

    4-(4-Chlorophenyl)-1,3-thiazole: This compound contains the thiazole ring but lacks the ethanamine group.

Uniqueness

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine is unique due to the presence of both the thiazole ring and the ethanamine group. This combination imparts specific chemical and biological properties that are not found in the similar compounds mentioned above[4][4].

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKAGQFZLFDPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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